molecular formula C12H15N3S2 B1417750 6-(Methylthio)-2-piperazin-1-yl-1,3-benzothiazole CAS No. 1105194-72-6

6-(Methylthio)-2-piperazin-1-yl-1,3-benzothiazole

Cat. No. B1417750
M. Wt: 265.4 g/mol
InChI Key: OGSHYVSPUPVNEO-UHFFFAOYSA-N
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Description

The compound is a derivative of benzothiazole, which is a heterocyclic compound . Benzothiazoles and their derivatives are known to have various biological activities and are used in drug development .


Synthesis Analysis

While specific synthesis methods for “6-(Methylthio)-2-piperazin-1-yl-1,3-benzothiazole” were not found, general methods for synthesizing benzothiazole derivatives involve reactions with amines and nitro compounds . Another method involves the use of disulfides .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using crystal-structure simulation . The structure is likely to be influenced by the presence of the benzothiazole ring and the methylthio and piperazinyl groups.


Chemical Reactions Analysis

The chemical reactions of similar compounds involve interactions with various enzymes and other compounds . The presence of the methylthio group may influence these reactions.


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds depend on their molecular structure . Factors such as the presence of the benzothiazole ring and the methylthio and piperazinyl groups are likely to influence these properties.

Scientific Research Applications

Anticancer and Anti-inflammatory Activity

  • Anticancer Activity : Certain derivatives of 6-(Methylthio)-2-piperazin-1-yl-1,3-benzothiazole have shown potential in anticancer research. A study designed and synthesized derivatives to evaluate their anticancer properties. The compounds exhibited selective influence on various cancer cell lines, suggesting their potential use in cancer treatment (Ghule, Deshmukh, & Chaudhari, 2013).

  • Anti-inflammatory Activity : The same compounds were also tested for anti-inflammatory activity. Some derivatives showed excellent anti-inflammatory activity, indicating their potential as anti-inflammatory agents in medical treatments (Ghule, Deshmukh, & Chaudhari, 2013).

Anticholinesterase Properties

  • A study investigated benzothiazole derivatives for their anticholinesterase properties. These derivatives, including the 6-(Methylthio)-2-piperazin-1-yl-1,3-benzothiazole, were synthesized and evaluated for their ability to inhibit acetylcholinesterase, a key enzyme in the pathology of Alzheimer’s disease. Some compounds showed notable anticholinesterase activity, positioning them as potential therapeutic agents for neurodegenerative diseases (Mohsen et al., 2014).

Antimicrobial Activity

  • The potential of 6-(Methylthio)-2-piperazin-1-yl-1,3-benzothiazole in antimicrobial research was explored in a study where derivatives were synthesized and screened for their antimicrobial properties. The compounds displayed variable activity against different bacterial and fungal strains, indicating their relevance in the development of new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Anti-HIV Activity

  • Research into the anti-HIV properties of 6-(Methylthio)-2-piperazin-1-yl-1,3-benzothiazole derivatives found that while some compounds did not show significant activity against HIV-1 and HIV-2, the research contributes valuable data for further exploration in antiviral drug development (Al-Soud et al., 2010).

Safety And Hazards

The safety data sheets of similar compounds suggest that they may be combustible and harmful if swallowed . They may also pose environmental hazards .

properties

IUPAC Name

6-methylsulfanyl-2-piperazin-1-yl-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3S2/c1-16-9-2-3-10-11(8-9)17-12(14-10)15-6-4-13-5-7-15/h2-3,8,13H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGSHYVSPUPVNEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC2=C(C=C1)N=C(S2)N3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Methylthio)-2-piperazin-1-yl-1,3-benzothiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-(Methylthio)-2-piperazin-1-yl-1,3-benzothiazole
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6-(Methylthio)-2-piperazin-1-yl-1,3-benzothiazole
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6-(Methylthio)-2-piperazin-1-yl-1,3-benzothiazole
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6-(Methylthio)-2-piperazin-1-yl-1,3-benzothiazole
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6-(Methylthio)-2-piperazin-1-yl-1,3-benzothiazole
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6-(Methylthio)-2-piperazin-1-yl-1,3-benzothiazole

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